(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate is a complex organic molecule with a unique structure It features a hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden core, which is further functionalized with a fluoro group, a methyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate typically involves multiple steps. The starting materials are often simple aromatic compounds, which undergo a series of reactions including cyclization, fluorination, and esterification. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoro group and acetate ester can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate involves its interaction with specific molecular targets. The fluoro group and acetate ester play key roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-1-(2H3)methyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol
- (3aS,3bR,10aR,10bS,12aS)-10a,12a-Dimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-yl acetate
Uniqueness
What sets (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of the fluoro group and acetate ester, along with its unique three-dimensional structure, gives it distinct chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
4601-42-7 |
---|---|
Molecular Formula |
C21H29FO3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1S,5S,11R,12S,16S)-9-fluoro-16-methyl-15-oxo-5-tetracyclo[9.7.0.02,7.012,16]octadec-2(7)-enyl] acetate |
InChI |
InChI=1S/C21H29FO3/c1-12(23)25-15-3-4-16-13(10-15)9-14(22)11-18-17(16)7-8-21(2)19(18)5-6-20(21)24/h14-15,17-19H,3-11H2,1-2H3/t14?,15-,17+,18+,19-,21-/m0/s1 |
InChI Key |
IGRWPBROGNPQRG-VABNHVJHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC2=C(C1)CC(C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)F |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1)CC(CC3C2CCC4(C3CCC4=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.